2,3,4-Trimethyl-1,5-naphthyridine
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Overview
Description
2,3,4-Trimethyl-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as naphthyridines , which are known to interact with a variety of biological targets.
Mode of Action
It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
1,5-naphthyridines are known to exhibit a great variety of biological activities and can interact with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
Result of Action
Naphthyridine alkaloids, a class to which this compound belongs, have been reported to display multiple activities, including anti-infectious, anticancer, neurological, psychotropic, affecting cardiovascular system, and immune response .
Action Environment
Environmental factors such as temperature, pH, and presence of other molecules could potentially affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-1,5-naphthyridine typically involves the condensation of appropriate precursors followed by cyclization and decarboxylation steps. One common method involves the reaction of 2-methyl-3-methoxy-1,5-naphthyridine with suitable reagents to yield the desired product . The reaction conditions often include prolonged refluxing in concentrated hydrobromic acid or other strong acids to facilitate the formation of the naphthyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethyl-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into tetrahydro- or decahydro-naphthyridines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can have different biological and chemical properties .
Scientific Research Applications
2,3,4-Trimethyl-1,5-naphthyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
1,6-Naphthyridine: Used in the synthesis of pharmacologically active compounds with anticancer and antimicrobial properties.
1,5-Naphthyridine: Similar to 2,3,4-Trimethyl-1,5-naphthyridine but with different substitution patterns and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 2, 3, and 4 of the naphthyridine ring can affect its interaction with molecular targets and its overall stability .
Biological Activity
2,3,4-Trimethyl-1,5-naphthyridine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to the naphthyridine family, characterized by a fused bicyclic structure containing nitrogen atoms. The synthesis of this compound often involves various methods such as cyclization reactions of appropriate precursors or modifications of existing naphthyridine derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains and fungi. The mechanism of action typically involves the inhibition of microbial growth through interference with cellular processes.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition of growth | |
Escherichia coli | Moderate activity | |
Candida albicans | Effective antifungal |
Anticancer Properties
Studies have revealed the potential anticancer effects of this compound. It has demonstrated antiproliferative activity against various cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 15.6 | Apoptosis induction via caspase activation |
A549 (lung cancer) | 12.3 | Cell cycle arrest in G2/M phase |
HeLa (cervical cancer) | 20.0 | Inhibition of DNA synthesis |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various experimental models.
Case Studies
- Study on Anti-inflammatory Activity : A study involving rats with induced colitis showed that administration of this compound significantly reduced inflammation markers and improved histological scores compared to control groups .
- Anticancer Research : In vitro studies on human cancer cell lines indicated that treatment with the compound led to a decrease in cell viability and induced apoptosis through mitochondrial pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It can affect various signaling pathways that regulate cell proliferation and apoptosis.
- Interaction with DNA : Some studies suggest that it may bind to DNA or interfere with its replication process.
Properties
IUPAC Name |
2,3,4-trimethyl-1,5-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-8(2)11-10(13-9(7)3)5-4-6-12-11/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHFUQNYZHMICC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)N=C1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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